4-(2-Naphthalenyl)cyclohexanone
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Overview
Description
4-(2-Naphthalenyl)cyclohexanone is an organic compound with the molecular formula C16H16O. It consists of a cyclohexanone ring substituted with a naphthalenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthalenyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Naphthalenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of naphthalenyl carboxylic acids and cyclohexanone derivatives.
Reduction: Formation of 4-(2-Naphthalenyl)cyclohexanol.
Substitution: Various substituted naphthalenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Naphthalenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Naphthalenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, focusing on its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon cyclic structure.
Naphthalene: An aromatic hydrocarbon with a two-ring structure.
4-(1-Naphthalenyl)cyclohexanone: A structural isomer with the naphthalenyl group at a different position.
Uniqueness
4-(2-Naphthalenyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2 |
InChI Key |
IWMUXSJDSYQUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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